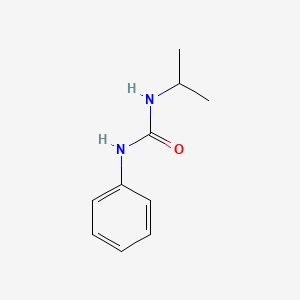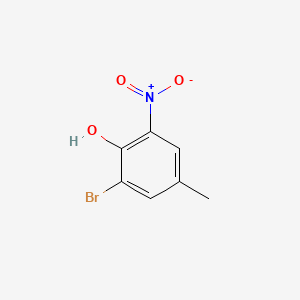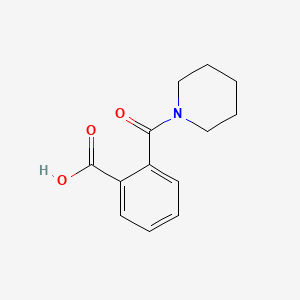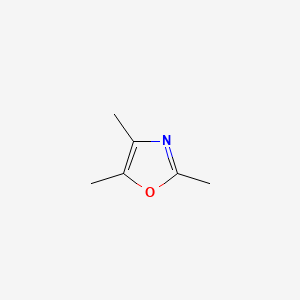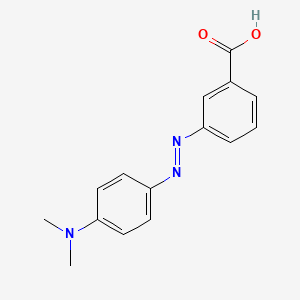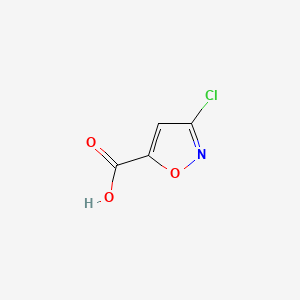
7-Bromo-2,3-dichlorodibenzo-p-dioxin
Übersicht
Beschreibung
7-Bromo-2,3-dichlorodibenzo-p-dioxin, commonly referred to as 7-Bromo-DCDD, is a halogenated aromatic hydrocarbon that is used in a variety of scientific research applications. This compound has been studied for its potential use in drug development, environmental remediation, and as a tool in biochemical and physiological research. 7-Bromo-DCDD is a potent, non-carcinogenic, and non-mutagenic compound that can be synthesized in the laboratory in a variety of ways.
Wissenschaftliche Forschungsanwendungen
1. Toxicity and Health Effects
A significant area of research regarding 7-Bromo-2,3-dichlorodibenzo-p-dioxin and its related compounds focuses on their toxicity and potential health effects. Studies have shown that brominated compounds like polybrominated dibenzo-p-dioxins (PBDDs) have similar toxicity profiles to their chlorinated homologs, raising concerns about human and wildlife exposure due to the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
2. Receptor-Binding Avidity and Induction Potency
Research has also been conducted on the receptor-binding avidities and induction potencies of 7-substituted 2,3-dichlorodibenzo-p-dioxins. These studies have identified variations in binding affinities and enzyme induction potencies among different compounds, highlighting the importance of structural differences in determining their biological and toxic effects (Denommé et al., 1985).
3. Environmental Impact and Persistence
Investigations into the environmental impact and persistence of these compounds are critical. For example, the biotransformation of chlorinated dioxins in estuarine sediments under various conditions has been studied, providing insights into the environmental fate of these chemicals (Vargas, Fennell, & Häggblom, 2001).
4. Metabolic Pathways and Transformation
Research into the metabolic pathways and transformation of polychlorinated dibenzo-p-dioxins in organisms like rats has been conducted. This research is essential for understanding how these compounds are processed in biological systems and their potential impacts on health (Tulp & Hutzinger, 1978).
5. Catalyzed Dechlorination Studies
Studies have also focused on the dechlorination of polychlorinated dibenzo-p-dioxins, such as 2,7-dichlorodibenzo-p-dioxin, under mild conditions using catalysts. This research is significant for potential environmental remediation strategies (Ukisu & Miyadera, 2002).
6. Immunological Effects
There is considerable interest in understanding the immunological effects of dioxin-like compounds. Studies have shown that exposure to compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin can alter immune function, suggesting potential health risks associated with exposure to such chemicals (Holsapple et al., 1991).
Eigenschaften
IUPAC Name |
7-bromo-2,3-dichlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOJLBNCCSIEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243222 | |
| Record name | 7-Bromo-2,3-dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dichlorodibenzo-p-dioxin | |
CAS RN |
97741-74-7 | |
| Record name | 7-Bromo-2,3-dichlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097741747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-2,3-dichlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90243222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



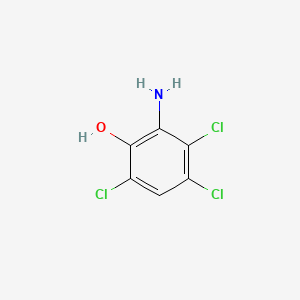

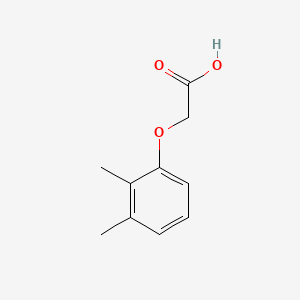
![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)
